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molecular formula C10H9ClN2O B8719185 (4-chloro-2-phenyl-1H-imidazol-5-yl)methanol

(4-chloro-2-phenyl-1H-imidazol-5-yl)methanol

Cat. No. B8719185
M. Wt: 208.64 g/mol
InChI Key: LADULBKGSLECIA-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

2.34 Grams (17.5 mmol) of the N-chlorosuccinimide was added to a solution consisting of 3.26 g (16 mmol) of the 2-phenyl-4,5-bis(hydroxymethyl) imidazole, 24 ml of methoxyethanol and 37 ml of dioxane maintained at a temperature of 50° C. with stirring. The mixture was then reacted at the same temperature for 24 hours with stirring, and the reaction solution was concentrated under reduced pressure. The obtained reaction product was washed with water and was recrystallized from propyl alcohol to obtain a 2-phenyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 1.0 g (yield 30%).
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[C:9]1([C:15]2[NH:16][C:17]([CH2:22][OH:23])=[C:18](CO)[N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.COC(O)C>O1CCOCC1>[C:9]1([C:15]2[NH:16][C:17]([CH2:22][OH:23])=[C:18]([Cl:1])[N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
17.5 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
COC(C)O
Step Four
Name
Quantity
37 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then reacted at the same temperature for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained reaction product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
was recrystallized from propyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(=C(N1)Cl)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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